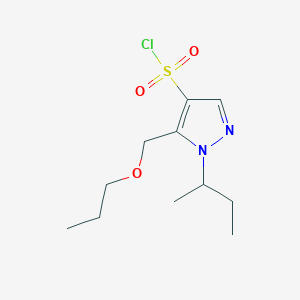
1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride (BP-1) is a chemical compound that is widely used in scientific research. It is a sulfonate ester that has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride inhibits the activity of protein kinases by binding to the ATP-binding site on the kinase. This prevents the kinase from phosphorylating its target proteins, which can disrupt cellular signaling pathways.
Biochemical and Physiological Effects:
1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been shown to improve glucose metabolism in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several advantages for lab experiments. It is a potent and specific inhibitor of protein kinases, which makes it a valuable tool for studying kinase signaling pathways. 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is also relatively easy to synthesize and has a long shelf life. However, 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride. One area of interest is the development of more potent and specific inhibitors of protein kinases. Another area of interest is the use of 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride in combination with other drugs to improve their efficacy. Finally, 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride could be used to study the role of protein kinases in various diseases, such as cancer and diabetes.
Méthodes De Synthèse
1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be synthesized using a multi-step process. The first step involves the reaction of 1H-pyrazole-4-carboxylic acid with sec-butylamine to form the corresponding amide. The amide is then treated with propylene oxide to form the propoxymethyl derivative. Finally, the sulfonate ester is formed by reacting the propoxymethyl derivative with chlorosulfonic acid.
Applications De Recherche Scientifique
1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been extensively used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in many cellular processes. 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has also been used to study the role of protein phosphorylation in cell signaling pathways.
Propriétés
IUPAC Name |
1-butan-2-yl-5-(propoxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O3S/c1-4-6-17-8-10-11(18(12,15)16)7-13-14(10)9(3)5-2/h7,9H,4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPDVWVDXNYGRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=NN1C(C)CC)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-3-(4-Fluorosulfonyloxyphenyl)prop-2-enoyl]-1-methyl-2-nitrobenzene](/img/structure/B2624930.png)
![2-[(4-methylcyclohexyl)oxy]benzaldehyde, Mixture of diastereomers](/img/structure/B2624931.png)


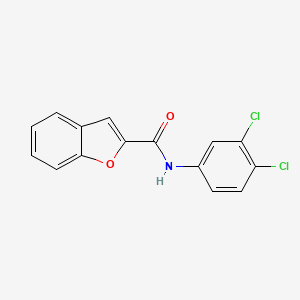
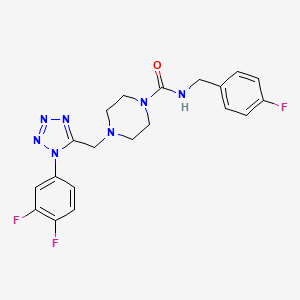
![Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride](/img/structure/B2624939.png)
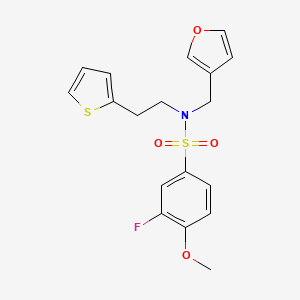
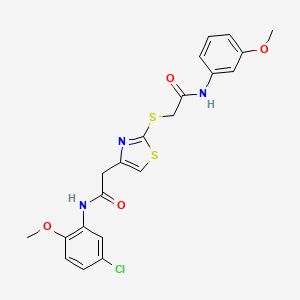
![5-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)-2-methylpyridine](/img/structure/B2624944.png)
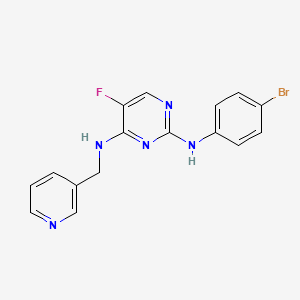
![N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-methylbenzamide](/img/structure/B2624946.png)

![2-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}propan-2-ol](/img/structure/B2624951.png)